methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Regiochemistry Pyridopyridazine Structure–Activity Relationship

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2694735-33-4; molecular formula C₉H₇N₃O₃; molecular weight 205.17 g/mol) is a fused bicyclic heterocycle comprising a pyridine ring annelated to a pyridazine ring, bearing an 8-oxo group and a methyl ester at the 3-position. The pyrido[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, validated as a core template for inhibitors of phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), GABAₐ receptor benzodiazepine-binding site ligands, cyclooxygenase-1/2 (COX-1/COX-2), RAF kinases, FER tyrosine kinase, and aldose reductase.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B13480373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=C1)C=NNC2=O
InChIInChI=1S/C9H7N3O3/c1-15-9(14)6-2-5-4-11-12-8(13)7(5)10-3-6/h2-4H,1H3,(H,12,13)
InChIKeyUZNGMNVCYZOCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2694735-33-4): Core Scaffold Identity and Procurement Context


Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate (CAS 2694735-33-4; molecular formula C₉H₇N₃O₃; molecular weight 205.17 g/mol) is a fused bicyclic heterocycle comprising a pyridine ring annelated to a pyridazine ring, bearing an 8-oxo group and a methyl ester at the 3-position . The pyrido[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, validated as a core template for inhibitors of phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), GABAₐ receptor benzodiazepine-binding site ligands, cyclooxygenase-1/2 (COX-1/COX-2), RAF kinases, FER tyrosine kinase, and aldose reductase [1][2]. This compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%) for custom library synthesis, fragment-based drug discovery, and structure–activity relationship (SAR) exploration .

Why Generic Pyridopyridazine Substitution Fails: Critical Differentiation of Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate


Within the pyrido[2,3-d]pyridazine family, small structural perturbations produce profound shifts in biological target engagement, selectivity profile, and physicochemical properties. The C3-methyl ester regioisomer cannot be interchanged with the C5-carboxylic acid analog (CAS 13629-38-4), as the position of the carboxylate functionality dictates hydrogen-bond donor/acceptor geometry and influences which binding pockets are addressed—the C3-substitution pattern is a key determinant of PDE4 versus PDE5 selectivity [1]. Similarly, the 8-oxo-7,8-dihydro oxidation state is pharmacologically distinct from the 2,8-dione series (e.g., compound 7c), where the additional 2-oxo group shifts the mechanism from potential kinase hinge-binding to dual COX-1/COX-2 inhibition [2]. The methyl ester further differentiates this compound from its free carboxylic acid analog (CAS 2728048-87-9) and potassium salt (CAS 2728048-88-0), offering distinct solubility, membrane permeability, and synthetic derivatization profiles . These structural features are not interchangeable; substituting a generic pyridopyridazine for this specific substitution pattern risks losing target engagement or generating an entirely different pharmacological signature.

Quantitative Differentiation Evidence: Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate vs. Closest Analogs


C3-Ester Regiochemistry: Differentiated Target Engagement Versus C5-Carboxylate Regioisomer

The target compound positions its carboxylate ester at the pyridazine C3 position, whereas the most commonly described 8-oxo-pyrido[2,3-d]pyridazine analog in the primary literature bears the carboxylate at C5 (CAS 13629-38-4, 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid). SAR studies on heterocyclic-fused pyridazinones have established that the regiochemical placement of the ester/carboxylate group is a primary determinant of phosphodiesterase isozyme selectivity: compounds with C3-substitution patterns favor PDE4 inhibition, while alternative regiochemistries shift selectivity toward PDE5 or PDE3 [1]. In the GABAA receptor benzodiazepine-binding site ligand series, the C3 substituent is described as one of three critical diversity points (together with C2 and C8) for modulating receptor subtype selectivity [2]. The C5-regioisomer lacks this established SAR latitude at the same vector.

Regiochemistry Pyridopyridazine Structure–Activity Relationship

8-Oxo-7,8-dihydro Pharmacophore: Critical Hinge-Binding Motif Validated in pan-RAF Kinase Inhibitor GNE-9815

The 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine substructure present in the target compound constitutes the core of a validated Type II kinase hinge-binding motif. In GNE-9815—a pyrido[2,3-d]pyridazin-8(7H)-one-based pan-RAF inhibitor—this exact 8-oxo pharmacophore engages the kinase hinge region with minimal polar contacts, conferring exquisite kinome-wide selectivity: against a panel of 223 kinases, no off-target inhibition exceeded 70% at a concentration of 0.1 μM [1]. GNE-9815 exhibits Ki values of 0.062 nM for CRAF and 0.19 nM for BRAF . The 8-oxo carbonyl forms a critical hydrogen bond with the hinge backbone (e.g., Tyr355 in COX structures; analogous hinge residues in kinases) as demonstrated by X-ray co-crystal structures and docking studies [2][3]. Analogs lacking the 8-oxo group (e.g., fully reduced 7,8-dihydro derivatives) or possessing a different oxidation pattern (e.g., 2,8-diones) lose this specific hinge-binding geometry.

Kinase hinge-binding Pyridopyridazinone Kinase selectivity

Methyl Ester as a Versatile Synthetic Handle Versus Free Acid and Salt Forms

The methyl ester at C3 serves as a modular synthetic handle enabling three distinct downstream transformations: (i) alkaline hydrolysis to the free carboxylic acid (8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylic acid, CAS 2728048-87-9; MW 191.14) ; (ii) direct amidation with primary or secondary amines to generate diverse carboxamide analogs, following the precedent established in US Patent 4,223,142 where amino derivatives of pyrido[2,3-d]pyridazine-3-carboxylic esters showed analgesic and anti-inflammatory activity in the carrageenan edema assay at oral doses of 5–50 mg/kg/day [1]; (iii) transesterification to access alternative alkyl esters with modulated lipophilicity. The free acid (CAS 2728048-87-9) and potassium salt (CAS 2728048-88-0) lack the methyl ester's direct amidation capacity without prior activation. In the PDE4 inhibitor SAR literature, the presence of an ethyl ester at the pyridazine N-2 position is associated with optimal potency and selectivity [2], demonstrating that ester substitution patterns directly modulate biological activity within this scaffold class.

Synthetic versatility Prodrug design Chemical library synthesis

Scaffold Multi-Target Validation Across Six Distinct Therapeutic Target Classes

The pyrido[2,3-d]pyridazine scaffold—of which the target compound is the 3-carboxylate, 8-oxo-substituted representative—has been independently validated as a productive core for inhibitors or ligands across at least six distinct protein target classes. This breadth of target-class coverage distinguishes it from isomeric pyridopyridazine scaffolds (e.g., pyrido[3,4-d]pyridazine, primarily associated with diuretic activity) [1]. The scaffold's ability to productively engage kinases (RAF, FER), phosphodiesterases (PDE4, PDE5), GABAₐ receptors, cyclooxygenases (COX-1/COX-2), and aldose reductase is attributed to its capacity to present hydrogen-bond acceptors (the pyridazine N atoms and 8-oxo carbonyl) in a planar, aromatic framework that mimics ATP and other nucleotide substrates [2][3]. A representative pyrido-pyridazinone FER inhibitor (DS21360717) achieved IC50 = 0.5 nM in enzymatic assay, demonstrating the scaffold's capacity for high-potency target engagement [4]. In contrast, the simpler monocyclic pyridazine-3-carboxylate scaffold (e.g., methyl pyridazine-3-carboxylate, CAS 34253-02-6) lacks the fused pyridine ring and has a narrower target-class profile documented primarily in p38 MAPK and antimicrobial contexts .

Polypharmacology Privileged scaffold Drug discovery

Recommended Application Scenarios for Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization Leveraging the 8-Oxo Hinge-Binding Motif

The target compound provides the identical pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding core found in the highly selective pan-RAF inhibitor GNE-9815 (CRAF Ki = 0.062 nM; clean against 223 kinases at 0.1 μM) [1]. The unsubstituted C3-methyl ester offers a derivatizable vector for fragment growing via amidation, while the unfunctionalized pyridine ring positions (C4, C5, C6) and pyridazine C2 position remain available for systematic SAR exploration. The established co-crystal structure of pyrido-pyridazinones with FES/FER kinase (PDB: 6JMF) provides a structural roadmap for designing extensions from this scaffold .

Combinatorial Amide Library Synthesis for PDE4/PDE5 Selectivity Profiling

SAR studies on heterocyclic-fused pyridazinones have established that C3-ester substitution patterns are critical determinants of PDE isozyme selectivity [1]. The methyl ester can be directly converted to diverse amides via reaction with primary or secondary amines—a transformation already validated in the pyrido[2,3-d]pyridazine-3-carboxylic ester series (US Patent 4,223,142) . This compound is therefore the optimal starting material for generating a focused amide library to probe PDE4 versus PDE5 selectivity, where the N-2 alkyl substitution and C3 amide variation are the primary selectivity handles.

GABAA Receptor Benzodiazepine-Binding Site Ligand Design

2,3,8-Trisubstituted pyrido[2,3-d]pyridazines are established as novel classes of GABAA receptor benzodiazepine-binding site ligands, with the C3 position serving as one of three critical diversity points for modulating receptor subtype selectivity [1]. The target compound's C3-methyl ester enables systematic variation at this position through hydrolysis and amidation, while the 8-oxo group can be exploited for N7-alkylation to introduce substituents at the 7-position (analogous to the N7-methyl group in GNE-9815). This compound provides the correctly functionalized starting point for CNS-focused medicinal chemistry programs.

COX-1/COX-2 Inhibitor Development via Scaffold Oxidation State Modulation

Recent evidence demonstrates that the pyrido[2,3-d]pyridazine scaffold can deliver dual COX-1/COX-2 inhibitors when elaborated to the 2,8-dione oxidation state: compound 7c achieved 82% ear edema inhibition at 1.25 mg/ear, with 30.6% COX-1 and 40.3% COX-2 inhibition at 31.25 μM [1]. The target compound, as the mono-8-oxo form, serves as a key synthetic intermediate for accessing the 2,8-dione series via controlled oxidation at C2. Starting from the 8-oxo ester rather than a fully reduced scaffold enables chemoselective introduction of the second carbonyl, providing access to a pharmacologically distinct compound class from a common intermediate.

Quote Request

Request a Quote for methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.